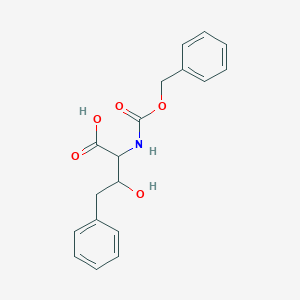
Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The crystal structure of ethyl 4-[(4-methylbenzyl)-oxy]benzoate, a related compound, has been studied . The compound crystallizes with three molecules in the asymmetric unit. The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings . One of the phenyl rings has the ethoxy group disordered over two positions with refined occupancies of 0.735:0.265 .Scientific Research Applications
Synthesis and Characterization for Potential Applications
Research into compounds structurally related to Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate has highlighted their potential across various scientific applications. For instance, Desai et al. (2007) synthesized new quinazolines showing promising antibacterial and antifungal activities, suggesting similar compounds could serve as potential antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Furthermore, Postovskii et al. (1977) explored the chemistry of sym-tetrazine derivatives, revealing applications in the development of novel chemical entities with unique properties (Postovskii, I., Ershov, V., Sidorov, E., & Serebryakova, N. V., 1977).
Molecular Docking and Structure Analysis
El-Azab et al. (2016) conducted a detailed FT-IR, FT-Raman, and molecular docking study on a closely related compound, offering insights into its molecular stability, electrostatic potential, and potential inhibitory activity against specific biological targets. This study suggests a methodology for assessing the biological activity and interaction of similar compounds with biological receptors, indicating a possible route for drug discovery (El-Azab, A., Mary, Y., Panicker, C. Y., Abdel-Aziz, A., Al-Suwaidan, I. A., & Alsenoy, C., 2016).
Cytotoxic Evaluation for Cancer Research
Mohi El-Deen, Anwar, and Hasabelnaby (2016) synthesized novel hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines. This indicates that compounds with similar structures could be explored for their potential anticancer properties, contributing to the development of new therapeutic agents (El-Deen, E. M. M., Anwar, M., & Hasabelnaby, S., 2016).
Novel Synthetic Routes and Chemical Structures
Barr, Dyke, and Quessy (1983) described a new isoquinoline ring synthesis through palladium-assisted organic reactions, showcasing the versatility of similar compounds in synthesizing complex structures. This work not only expands the chemical toolbox but also opens up new pathways for the synthesis of pharmacologically relevant molecules (Barr, N., Dyke, S., & Quessy, S., 1983).
properties
IUPAC Name |
ethyl 4-[[2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-3-34-28(33)21-11-13-22(14-12-21)29-26(31)18-35-25-6-4-5-24-23(25)15-16-30(27(24)32)17-20-9-7-19(2)8-10-20/h4-14H,3,15-18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNAOSJXHOHBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2456683.png)
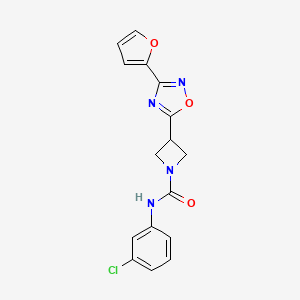
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-2-carboxamide](/img/structure/B2456687.png)
![2-[(E)-2-(pyridin-2-yl)ethenyl]-1,3-benzoxazole](/img/structure/B2456689.png)
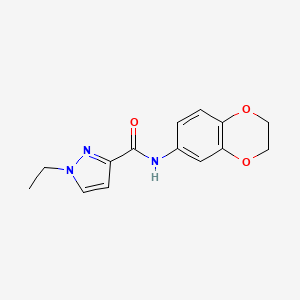
![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-thiophenecarboxamide](/img/structure/B2456691.png)
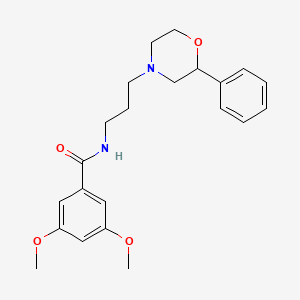
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2456694.png)

![1-(3-fluorobenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2456697.png)
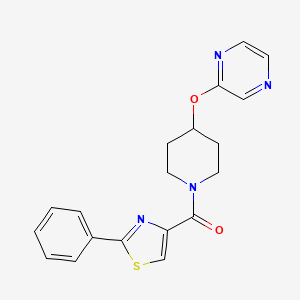
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2456700.png)

